molecular formula C8H14N2Si B150966 Trimethyl(pyrazin-2-ylmethyl)silane CAS No. 136825-38-2

Trimethyl(pyrazin-2-ylmethyl)silane

Cat. No.: B150966
CAS No.: 136825-38-2
M. Wt: 166.3 g/mol
InChI Key: GRTWRTLCJXOMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(pyrazin-2-ylmethyl)silane is an organosilicon compound characterized by a pyrazine ring linked to a trimethylsilyl group via a methylene bridge. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms, imparts electron-withdrawing properties, influencing the compound’s reactivity. This silane is primarily utilized in synthetic organic chemistry, particularly in cross-coupling reactions and as a building block for heterocyclic systems. Its structural uniqueness lies in the synergy between the silyl group’s steric bulk and the pyrazine ring’s electronic effects .

Properties

CAS No.

136825-38-2

Molecular Formula

C8H14N2Si

Molecular Weight

166.3 g/mol

IUPAC Name

trimethyl(pyrazin-2-ylmethyl)silane

InChI

InChI=1S/C8H14N2Si/c1-11(2,3)7-8-6-9-4-5-10-8/h4-6H,7H2,1-3H3

InChI Key

GRTWRTLCJXOMSO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC1=NC=CN=C1

Canonical SMILES

C[Si](C)(C)CC1=NC=CN=C1

Synonyms

Pyrazine, [(trimethylsilyl)methyl]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(pyrazin-2-ylmethyl)silane typically involves the reaction of pyrazine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Pyrazine+(CH3)3SiClThis compound\text{Pyrazine} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} Pyrazine+(CH3​)3​SiCl→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(pyrazin-2-ylmethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can yield pyrazine derivatives with altered electronic properties.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

Trimethyl(pyrazin-2-ylmethyl)silane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organosilicon compounds and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl(pyrazin-2-ylmethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Trimethyl(pyrazin-2-ylmethyl)silane and related allyl- or aryl-substituted silanes:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound C₈H₁₄N₂Si 182.30 Not Available Pyrazine ring enhances electronic complexity; used in heterocyclic synthesis
Allyltrimethylsilane C₆H₁₄Si 114.26 762-72-1 Simple allyl group; high regioselectivity in carbosilylation (e.g., 92% yield with ynamides)
Trimethyl(2-methylallyl)silane C₇H₁₆Si 128.29 159087-46-4 Methyl-substituted allyl chain; improved stability in catalytic reactions
Trimethyl(3-phenyl-2-propenyl)-Silane C₁₂H₁₈Si 190.36 Not Available Phenyl group increases steric bulk; industrial applications in polymer synthesis

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